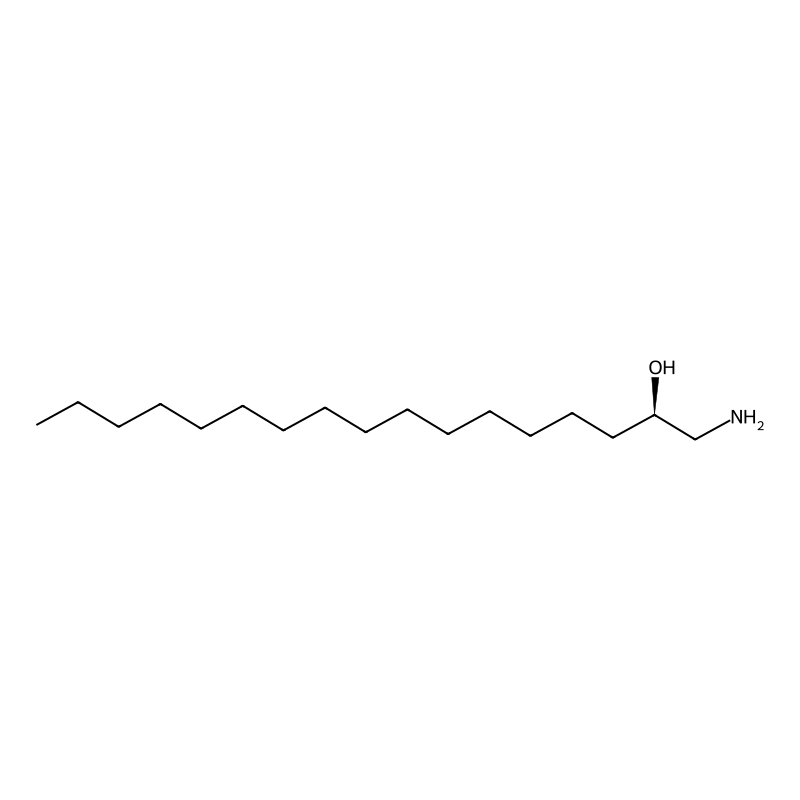1-Deoxymethylsphinganine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Enzyme Inhibition and Sphingolipid Metabolism:
1-Deoxy-MS acts as a substrate for several enzymes involved in sphingolipid metabolism, including serine palmitoyltransferase (SPT) and sphingosine kinase (SphK). Studies have shown that 1-Deoxy-MS can inhibit the activity of SPT, thereby potentially impacting ceramide biosynthesis and cellular proliferation []. Additionally, 1-Deoxy-MS can be phosphorylated by SphK, leading to the formation of 1-deoxymethylsphinganine-1-phosphate (1-Deoxy-MS-1-P), a metabolite with potential roles in cell signaling and differentiation [].
Cancer Research:
Due to its ability to modulate sphingolipid metabolism, 1-Deoxy-MS has generated interest in cancer research. Studies suggest that 1-Deoxy-MS may possess anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells []. Additionally, 1-Deoxy-MS-1-P has been shown to inhibit the proliferation and migration of certain cancer cell lines []. However, further research is needed to fully understand the potential therapeutic applications of 1-Deoxy-MS in cancer treatment.
Neurodegenerative Diseases:
Emerging evidence suggests a potential role for 1-Deoxy-MS in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies have reported altered levels of 1-Deoxy-MS in the brains of patients with these conditions [, ]. However, the underlying mechanisms and the potential therapeutic implications of these findings remain under investigation.
Other Areas of Research:
-Deoxy-MS is also being explored in other areas of scientific research, including its potential roles in:
- Wound healing: Studies suggest that 1-Deoxy-MS may promote wound healing by stimulating cell proliferation and migration.
- Skin diseases: 1-Deoxy-MS may play a role in the development and progression of certain skin conditions, such as psoriasis.
- Inflammation: The potential anti-inflammatory properties of 1-Deoxy-MS are being investigated in various inflammatory diseases.
1-Deoxymethylsphinganine is a bioactive sphingoid base, specifically the 1-deoxy derivative of sphinganine. This compound is characterized by the absence of the hydroxymethyl group, which differentiates it from its parent compound, sphinganine. Its molecular formula is with a molecular weight of approximately 271.48 g/mol. The structure of 1-deoxymethylsphinganine contributes to its unique biochemical properties and interactions within biological systems, particularly in sphingolipid metabolism .
- As mentioned earlier, the specific function of DMSP is not fully elucidated. However, its role as a precursor to essential sphingolipids suggests its involvement in various cellular processes, including:
- No specific information regarding the safety hazards of DMSP is available. However, sphingolipid metabolism is crucial for human health, and disruptions in this pathway can lead to various diseases. Further research is needed to understand the potential impact of DMSP on human health.
- Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in various oxidized derivatives.
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can convert it into different reduced forms.
- Substitution: Nucleophilic or electrophilic substitution reactions can occur, replacing specific functional groups on the molecule .
Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
- Reducing Agents: Sodium borohydride, lithium aluminum hydride.
- Reaction Conditions: Controlled environments are necessary to optimize yields and minimize side reactions.
1-Deoxymethylsphinganine exhibits significant biological activity, primarily through its involvement in sphingolipid metabolism. It interacts with enzymes such as serine-palmitoyltransferase (SPT), which catalyzes the condensation of substrates to form sphingolipids. The compound can accept protons from donors, functioning as a Brønsted base in biochemical pathways. Elevated levels of this compound have been linked to various neurological and metabolic disorders, indicating its crucial role in cellular signaling and metabolic regulation .
Mechanism of Action
1-Deoxymethylsphinganine can be synthesized through several methods:
- Reduction of 1-Deoxysphinganine: This is a common synthetic route where specific reducing agents are used under controlled conditions to yield 1-deoxymethylsphinganine.
- Alternative Substrate Utilization: The synthesis can also occur via serine-palmitoyltransferase using alanine or glycine instead of serine as substrates during sphingolipid biosynthesis .
Industrial Production
In industrial settings, optimized chemical synthesis methods are employed to maximize yield and purity. This often includes purification steps such as crystallization to obtain the final product in a usable form.
1-Deoxymethylsphinganine has several applications in research and potential therapeutic areas:
- Sphingolipid Metabolism Studies: Used to understand the mechanisms underlying sphingolipid-related diseases.
- Neuroscience Research: Investigated for its role in neurological disorders due to its influence on cellular signaling pathways.
- Metabolic Disorder Studies: Explored for potential therapeutic interventions in metabolic syndromes linked to sphingolipid dysregulation .
Research on 1-deoxymethylsphinganine has focused on its interactions with various biomolecules:
- Enzymatic Interactions: Studies have shown that it interacts with enzymes involved in sphingolipid metabolism, influencing their activity and function.
- Cellular Context: Its effects on cell signaling pathways have been documented, highlighting its role in modulating cellular responses under different physiological conditions .
1-Deoxymethylsphinganine shares structural and functional similarities with other sphingoid bases but is distinguished by its unique properties:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| Sphinganine | Contains a hydroxymethyl group | Precursor for other complex sphingolipids |
| 1-Deoxysphinganine | Lacks hydroxymethyl group | Directly involved in atypical sphingolipid synthesis |
| Ceramide | Contains a fatty acid chain | Key component of cell membranes |
| Sphingosine | Contains a double bond | Involved in signaling pathways |
Notable Similar Compounds- Sphinganine
- 1-Deoxysphinganine
- Ceramide
- Sphingosine
Each of these compounds plays distinct roles within biological systems, but 1-deoxymethylsphinganine's lack of a hydroxymethyl group sets it apart functionally and structurally, influencing its interactions and biological effects significantly .








